molecular formula C18H19F3N4O2 B2687427 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775452-41-9

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No. B2687427
CAS RN: 1775452-41-9
M. Wt: 380.371
InChI Key: XLCOWIGFFPCMLD-UHFFFAOYSA-N
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Description

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is a potent inhibitor of protein kinase BTK.

Scientific Research Applications

Agrochemical Applications

The trifluoromethylpyridine (TFMP) derivatives, which include “2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3)-group-containing drugs, including “2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide”, have been approved by the FDA . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Treatment of Glaucoma

Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist. In 2001, it was authorized for the treatment of glaucoma in adults . It contains the trifluoromethyl group, similar to “2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide”.

Future Applications

Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of TFMP, including “2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide”, will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is the RET (c-RET) protein . This protein plays a crucial role in various cellular processes, including cell growth and differentiation.

Mode of Action

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide: acts as a potent and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM . It effectively inhibits common RET (c-RET) oncogenic mutations, demonstrating its potential as a targeted therapy for cancers with these mutations .

Result of Action

The molecular and cellular effects of 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide ’s action primarily involve the inhibition of RET (c-RET) activity. This inhibition can lead to the suppression of cell growth and proliferation, particularly in cells with RET (c-RET) oncogenic mutations .

properties

IUPAC Name

2-phenoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-10-16(23-12-22-15)25-8-6-13(7-9-25)24-17(26)11-27-14-4-2-1-3-5-14/h1-5,10,12-13H,6-9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCOWIGFFPCMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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